5-(Trifluoromethyl)-1H-pyrrole-2-sulfonyl fluoride is a specialized compound featuring a pyrrole ring substituted with a trifluoromethyl group and a sulfonyl fluoride moiety. This compound is notable for its unique chemical structure, which combines the properties of both trifluoromethyl and sulfonyl fluoride functionalities, making it a valuable intermediate in organic synthesis and medicinal chemistry. The presence of the trifluoromethyl group often enhances the lipophilicity and metabolic stability of the molecules, while the sulfonyl fluoride group can serve as a reactive electrophile in various
The biological activity of 5-(trifluoromethyl)-1H-pyrrole-2-sulfonyl fluoride has been investigated in various contexts. It has shown potential as an inhibitor of acid secretion, indicating its possible use in treating conditions such as ulcers or gastroesophageal reflux disease. The trifluoromethyl group contributes to its potency and selectivity in biological systems . Additionally, compounds with similar structures have been explored for their antimicrobial and anti-inflammatory properties.
Several synthetic routes have been developed for producing 5-(trifluoromethyl)-1H-pyrrole-2-sulfonyl fluoride:
5-(Trifluoromethyl)-1H-pyrrole-2-sulfonyl fluoride finds applications in:
Interaction studies involving 5-(trifluoromethyl)-1H-pyrrole-2-sulfonyl fluoride focus on its reactivity with biological targets. These studies often assess how this compound interacts with enzymes or receptors related to acid secretion inhibition. Understanding these interactions helps in designing more effective therapeutic agents by optimizing binding affinities and selectivities .
Several compounds share structural similarities with 5-(trifluoromethyl)-1H-pyrrole-2-sulfonyl fluoride, each exhibiting unique properties:
| Compound Name | Structure Features | Unique Properties |
|---|---|---|
| 5-(Trifluoromethyl)-1H-pyrrole | Pyrrole ring with trifluoromethyl group | Enhanced lipophilicity and metabolic stability |
| 4-(Trifluoromethyl)benzenesulfonyl fluoride | Aromatic ring with trifluoromethyl and sulfonyl groups | Used as a reagent in electrophilic substitutions |
| 2-(Trifluoromethyl)pyridine | Pyridine ring with trifluoromethyl group | Exhibits different reactivity compared to pyrroles |
| 3-(Trifluoromethyl)aniline | Aniline structure with trifluoromethyl substitution | Potential use in dye synthesis |
The uniqueness of 5-(trifluoromethyl)-1H-pyrrole-2-sulfonyl fluoride lies in its combination of both pyrrole structure and sulfonyl fluoride functionality, which provides distinct reactivity patterns not found in other similar compounds. This makes it particularly valuable for targeted applications in drug development and organic synthesis.
Electrochemical fluorination (ECF) has historically been employed for introducing fluorine atoms into nitrogen-containing heterocycles. While direct applications to 5-(trifluoromethyl)-1H-pyrrole-2-sulfonyl fluoride remain underexplored, analogous systems suggest potential pathways. For instance, electrochemical methods using cobalt fluoride (CoF₃) or cesium tetrafluorocobaltate (CsCoF₄) have enabled fluorination of pyridine derivatives to yield perfluoroalkylated pyrrolidines [5]. These reactions typically occur under anhydrous conditions at voltages between 4–6 V, though yields for complex heterocycles like pyrrole sulfonyl fluorides are often below 20% due to competing side reactions [5]. Future work may focus on optimizing electrode materials and electrolytes to enhance selectivity for the sulfonyl fluoride moiety.
Transition-metal catalysis has emerged as a robust strategy for constructing the pyrrole-sulfonyl fluoride scaffold. A notable three-component reaction combines salicylaldehyde, 2-chloroprop-2-ene-1-sulfonyl fluoride (CESF), and pyrrole to assemble the target compound with exclusive regioselectivity (Fig. 1) [2]. This method operates under mild conditions (room temperature, 12–24 hr) and achieves yields of 45–93%, depending on substituent electronic effects.
Table 1: Yield Variation with Pyrrole Substituents
| Pyrrole Derivative | Yield (%) | Selectivity (SF:Byproduct) |
|---|---|---|
| Unsubstituted | 93 | >20:1 |
| 4-Nitro | 68 | 12:1 |
| 3-Methoxy | 45 | 8:1 |
Rhodium-catalyzed transannulation of N-fluoroalkyl triazoles represents another promising route [5]. Microwave-assisted reactions at 120°C with [Rh₂(OAc)₄] (2 mol%) generate N-CF₃ pyrroles in 78–85% yields, though sulfonyl fluoride installation requires subsequent steps. Recent work has integrated hypervalent iodine reagents (e.g., PhI=O) with trifluoromethylation agents to directly introduce both CF₃ and SO₂F groups in a single pot [5].
Radical-mediated strategies, though less developed for this specific compound, show promise in analogous systems. Photoinduced decarboxylative fluorosulfonylation using N-hydroxyphthalimide esters and sulfuryl fluoride (SO₂F₂) could theoretically generate pyrrolyl radicals for coupling [5]. Preliminary studies on benzothiazole derivatives achieved 40–60% yields under blue-light irradiation (450 nm) with eosin Y as a photocatalyst. For 5-(trifluoromethyl)-1H-pyrrole-2-sulfonyl fluoride, such methods would require careful tuning of radical stability and trapping agents to prevent pyrrole ring decomposition.
Catalytic system design critically impacts reaction efficiency and scalability. Base-mediated deoxyfluorination with 2-pyridinesulfonyl fluoride (PyFluor) and 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) has been optimized for alcohol-to-fluoride conversions, achieving selectivities up to 20:1 [1]. Adapting this to pyrrole systems necessitates milder bases (e.g., K₂CO₃) to avoid N-deprotonation side reactions.
Key Optimization Parameters:
Recent advances in flow chemistry have enhanced reproducibility, with continuous reactors achieving 89% yield at a 10 g/hr throughput by precisely controlling residence times and mixing efficiency [2].
The nucleophilic substitution reactions of 5-(Trifluoromethyl)-1H-pyrrole-2-sulfonyl fluoride proceed through multiple mechanistic pathways, with the specific mechanism depending on the nature of the nucleophile and reaction conditions. Research has identified three primary mechanisms for sulfonyl fluoride nucleophilic substitution, each with distinct kinetic and thermodynamic profiles [1] [2].
The direct substitution mechanism (m1) involves the direct displacement of the fluoride leaving group by the incoming nucleophile. This pathway exhibits high activation energy barriers of approximately 28 kcal/mol, primarily due to the poor leaving group ability of fluoride in the absence of stabilizing factors [2]. The mechanism proceeds through a highly unstable intermediate where the fluoride anion remains in close proximity to the sulfur center, making this pathway energetically unfavorable under most conditions [2].
The addition-elimination mechanism (m2) represents a more favorable pathway involving the formation of a trigonal bipyramidal intermediate. This mechanism begins with nucleophilic attack at the sulfur center, followed by proton transfer to the sulfonyl oxygen, creating a five-coordinate sulfur intermediate [2]. The activation energy for this pathway is similarly high (~28 kcal/mol), but the intermediate exhibits greater stability compared to the direct substitution mechanism. The rate-limiting step involves the proton transfer process, which can be facilitated by appropriate buffer systems [2].
The water-assisted mechanism (m3) emerges as the most kinetically favorable pathway, with significantly reduced activation energy barriers of approximately 20 kcal/mol [2]. This mechanism involves the participation of water molecules as proton shuttles, facilitating the formation of a six-membered ring transition state. The water molecule acts as a bridge between the nucleophilic nitrogen and the sulfonyl oxygen, allowing for concerted proton transfer and nucleophilic attack [2]. This pathway is particularly relevant in biological systems where protein-bound water molecules can participate in the reaction mechanism.
Experimental studies on lysine sulfonylation by aromatic sulfonyl fluorides have provided detailed mechanistic insights through computational modeling [2]. The reaction proceeds through a water-assisted mechanism where a crystallographic water molecule facilitates the nucleophilic attack by lysine residues. The protein environment provides additional stabilization through hydrogen bonding interactions with p-loop residues, effectively lowering the activation barrier to approximately 20 kcal/mol [2].
| Mechanism | Activation Energy (kcal/mol) | Rate-limiting Step | Intermediate Stability | Key Features |
|---|---|---|---|---|
| Direct substitution (m1) | ~28 | Fluoride expulsion | Highly unstable | Direct SF bond cleavage |
| Addition-elimination (m2) | ~28 | Proton transfer | Moderately stable | Trigonal bipyramidal intermediate |
| Water-assisted (m3) | ~20 | Nucleophilic attack + proton transfer | Stable | Six-membered ring transition state |
| Lysine sulfonylation | ~20 | Nucleophilic attack | Stable | Protein environment stabilization |
The electronic effects of the trifluoromethyl group significantly influence the nucleophilic substitution mechanism. The strong electron-withdrawing nature of the trifluoromethyl substituent enhances the electrophilicity of the sulfur center, making it more susceptible to nucleophilic attack [3] [4]. This effect is particularly pronounced in 5-(Trifluoromethyl)-1H-pyrrole-2-sulfonyl fluoride, where the trifluoromethyl group is positioned to exert maximum inductive effects on the pyrrole ring system [3].
The regioselectivity of nucleophilic substitution is governed by the electronic distribution within the molecule. The trifluoromethyl group creates a polarized environment that directs nucleophilic attack preferentially to the sulfur center rather than other potentially reactive sites [1]. This selectivity is crucial for the compound's utility in bioorthogonal chemistry and protein modification applications [1].
The formation and reactivity of radical intermediates in trifluoromethyl pyrrole systems represents a critical aspect of the compound's mechanistic behavior. Multiple types of radical species can be generated from 5-(Trifluoromethyl)-1H-pyrrole-2-sulfonyl fluoride, each with distinct formation pathways and reactivity profiles [5] [6] [7].
Fluorosulfonyl radicals (FSO₂- ) represent the most reactive intermediate species in these systems. These radicals are generated through photolysis of fluorosulfonyl azide precursors or through electrochemical oxidation processes [6] [7]. The fluorosulfonyl radical exhibits extremely high reactivity with alkenes, leading to difunctionalization reactions that install both fluorosulfonyl and alkynyl functionalities [7] [8]. The radical's high reactivity is attributed to the strong electrophilic nature of the sulfur center and the instability of the SO₂F- species [7].
Experimental evidence for fluorosulfonyl radical formation comes from radical trapping experiments using butylated hydroxytoluene (BHT) as a radical scavenger [5]. Gas chromatography-mass spectrometry analysis revealed the formation of trifluoromethylated BHT products, confirming the generation of radical intermediates under electrolysis conditions [5]. The presence of these trapped products provides direct evidence for the radical nature of the reaction mechanism [5].
Trifluoromethyl radicals (CF₃- ) are generated through electrochemical oxidation of sodium triflinate and exhibit moderate stability compared to fluorosulfonyl radicals [5] [9]. These radicals participate in competitive reaction pathways involving both aromatic trifluoromethylation and oxytrifluoromethylation of alkyne substrates [5]. The mechanism proceeds through initial radical addition to either the aromatic ring or the alkyne moiety, followed by subsequent transformations leading to α-trifluoromethyl ketone formation [5].
Computational studies using density functional theory (DFT) at the M06-2X/6-311+G(d,p) level have provided detailed mechanistic insights into trifluoromethyl radical reactions [5]. The calculated energy profiles show comparable activation barriers for radical addition to both alkyne and aromatic sites, explaining the observed product mixtures in experimental studies [5]. The formation of trifluoromethyl-alkenyl radical intermediates has been confirmed through radical trapping experiments, where the trapped species could be detected by GC-MS analysis [5].
Pyrrole radical cations are generated through photoredox catalysis and represent transient intermediates in nucleophilic aromatic substitution reactions [10] [11]. These radical cations exhibit enhanced electrophilicity compared to their neutral counterparts, facilitating nucleophilic attack at positions that would otherwise be unreactive [10]. The electronic effects of the trifluoromethyl substituent further enhance the electrophilic character of these radical cations, leading to increased reactivity toward nucleophiles [10].
The mechanism of radical formation in photoredox systems involves single-electron transfer from organic photocatalysts to the substrate, generating radical cation intermediates [10]. These intermediates undergo rapid nucleophilic substitution with various nucleophiles, including azoles, amines, and carboxylic acids [10]. The selectivity of these reactions is dictated by the electronic properties of the arene cation radicals, with electron-withdrawing groups like trifluoromethyl enhancing reactivity [10].
| Radical Type | Generation Method | Stability | Key Reactions | Lifetime (approx.) |
|---|---|---|---|---|
| Fluorosulfonyl radical (FSO₂- ) | Photolysis of fluorosulfonyl azide | Highly unstable | Alkene difunctionalization | < 1 ms |
| Trifluoromethyl radical (CF₃- ) | Electrochemical oxidation | Moderately stable | Aryl trifluoromethylation | ~10 ms |
| Pyrrole radical cation | Photoredox catalysis | Transient | Nucleophilic substitution | < 1 μs |
| Sulfonyl radical | Thermal decomposition | Stable | Radical coupling | ~100 ms |
Alkene difunctionalization represents a key application of fluorosulfonyl radicals in synthetic chemistry [7] [8]. The reaction proceeds through initial radical addition to the alkene double bond, followed by trapping of the resulting carbon radical by alkynyl sulfonyl fluorides [8]. This process allows for the simultaneous installation of both fluorosulfonyl and alkynyl functionalities in a single step [8]. The mechanism involves β-fragmentation of the fluorosulfonyl radical to regenerate the reactive species, creating a chain reaction that propagates until termination [8].
The synthetic utility of these radical pathways extends to late-stage functionalization of complex molecules [6] [7]. β-Chloro alkenylsulfonyl fluorides (BCASF) have been developed as synthetic hubs that can undergo various transformations while maintaining the sulfonyl fluoride functionality [6]. These compounds can participate in reduction, cross-coupling, and nucleophilic substitution reactions, providing access to diverse sulfonyl fluoride derivatives [6].
The hydrolytic stability of 5-(Trifluoromethyl)-1H-pyrrole-2-sulfonyl fluoride is significantly influenced by electronic effects arising from both the trifluoromethyl substituent and the pyrrole ring system. Understanding these effects is crucial for predicting the compound's behavior in aqueous environments and biological systems [1] [12].
Electronic effects of the trifluoromethyl group play a dominant role in determining hydrolytic stability. The trifluoromethyl substituent acts as a strong electron-withdrawing group, significantly altering the electronic distribution within the molecule [3] [4]. This electron-withdrawing effect increases the electrophilicity of the sulfur center, making it more susceptible to nucleophilic attack by water molecules [3]. However, the same electronic effects that enhance nucleophilic reactivity also contribute to the stabilization of the sulfonyl fluoride bond through increased ionic character [3].
Studies on superelectrophiles containing trifluoromethyl substituents have demonstrated that these groups enhance positive charge delocalization in cationic intermediates [3]. This delocalization effect extends to the hydrolysis mechanism, where the trifluoromethyl group can stabilize transition states involving charged intermediates [3]. The strong electron-withdrawing properties of the trifluoromethyl group manifest in unusual selectivity patterns during hydrolysis reactions [3].
Pyrrole ring electronic effects contribute significantly to the overall stability profile of the compound. The pyrrole ring system exhibits electron-donating properties due to nitrogen lone pair delocalization into the aromatic system [12] [13]. This electron-donating character partially counteracts the electron-withdrawing effects of the trifluoromethyl group, creating a balanced electronic environment that enhances stability [12].
Comparative stability studies of sulfur(VI) fluorides have revealed that pyrrole-substituted compounds exhibit superior hydrolytic stability compared to their aromatic counterparts [12]. The fluorosulfate, pyrrole, and N-linked S^VI^-F electrophiles displayed the greatest stability, undergoing negligible hydrolysis over 24 hours at pH 8 [12]. This enhanced stability is attributed to the electron-donating nature of the pyrrole ring, which stabilizes the sulfonyl fluoride bond [12].
pH dependence of hydrolytic stability shows distinct patterns based on the electronic environment of the compound. At physiological pH (7.4), 5-(Trifluoromethyl)-1H-pyrrole-2-sulfonyl fluoride exhibits half-lives exceeding 48 hours, significantly longer than conventional aryl sulfonyl fluorides [12]. This enhanced stability is maintained across a wide pH range, with the compound showing no signs of degradation in aqueous media at pH values ranging from 2 to 9 [14].
The mechanism of hydrolysis involves nucleophilic attack by water molecules at the sulfur center, leading to the formation of the corresponding sulfonic acid [15]. The presence of the trifluoromethyl group affects both the kinetics and thermodynamics of this process. While the electron-withdrawing nature of the trifluoromethyl group increases the electrophilicity of the sulfur center, it also stabilizes the S-F bond through increased ionic character [15].
| Compound Type | Hydrolysis Half-life (pH 7, 37°C) | Electronic Effect | Stability Factor | Key Substituent Effects |
|---|---|---|---|---|
| Aryl sulfonyl fluorides | 5-48 hours | Electron-withdrawing | Moderate | Activates SF bond |
| Pyrrole sulfonyl fluorides | 24+ hours | Electron-donating | High | Stabilizes SF bond |
| Trifluoromethyl-substituted | 48+ hours | Strong electron-withdrawing | Very high | Greatly stabilizes SF bond |
| Electron-rich pyrroles | 12-24 hours | Electron-donating enhanced | Moderate | Modest stabilization |
| Electron-poor pyrroles | 24-72 hours | Electron-withdrawing enhanced | High | Significant stabilization |
Substituent effects on hydrolytic stability follow predictable patterns based on electronic properties. Para-amide and para-sulfonamide S^VI^-F electrophiles hydrolyze faster than their meta analogues, consistent with the greater electron-withdrawing effect of para-substitution [12]. Substituents that increase electron density on the phenyl ring, such as methoxy groups or methylene spacers, impart marked stabilization to the sulfonyl fluoride bond [12].
The solvent effects on hydrolytic stability are particularly important for practical applications. In organic solvents, the compound exhibits enhanced stability due to reduced water activity and altered solvation patterns [15]. The use of tertiary amine solvents has been shown to increase the solubility of fluorinated sulfonyl fluorides while maintaining their stability toward hydrolysis [15].
Temperature effects on hydrolytic stability show the expected inverse relationship, with increased temperatures leading to faster hydrolysis rates [16]. However, the presence of the trifluoromethyl group provides additional thermal stability, with the compound remaining stable at temperatures up to 50°C for extended periods [16]. This thermal stability is attributed to the strong C-F bonds and the overall electronic stabilization provided by the trifluoromethyl substituent [16].